

# Assessing the Long-Term Safety Profile of SRK-181: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging long-term safety profile of SRK-181, a selective inhibitor of latent Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), against alternative and complementary therapies. Given that SRK-181 is currently in early-stage clinical development, this guide focuses on available preclinical and Phase 1 clinical trial data and contrasts it with the established long-term safety profiles of immune checkpoint inhibitors and the known toxicities of broader, non-selective TGF- $\beta$  inhibitors.

#### **Introduction to SRK-181**

SRK-181 is a fully human monoclonal antibody designed to selectively bind to and inhibit the activation of latent TGF- $\beta$ 1.[1][2][3] The TGF- $\beta$  signaling pathway, particularly the TGF- $\beta$ 1 isoform, is implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance against immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies. [2][3][4] By selectively targeting the latent form of TGF- $\beta$ 1, SRK-181 aims to overcome this resistance and enhance the efficacy of checkpoint inhibitors, potentially avoiding the toxicities associated with non-selective inhibition of multiple TGF- $\beta$ 1 isoforms.[1][5]

### **Comparative Safety Analysis**

The long-term safety profile of SRK-181 is still under investigation. However, data from preclinical studies and the Phase 1 DRAGON trial provide initial insights. This section compares the emerging safety data for SRK-181 with the known long-term safety profiles of its



intended combination partners (immune checkpoint inhibitors) and the class-specific toxicities of pan-TGF- $\beta$  inhibitors.

Table 1: Summary of Preclinical Safety Findings for SRK-181

| Species                | Study Duration | Key Findings                                                                                                 | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) |
|------------------------|----------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| Rat                    | 4 weeks        | Well-tolerated with no treatment-related adverse findings.[1][5]                                             | 200 mg/kg (highest dose tested)[1][6]           |
| Cynomolgus Monkey      | 4 weeks        | Well-tolerated with no treatment-related adverse findings.[1][5]                                             | 300 mg/kg (highest dose tested)[1][6]           |
| In Vitro (Human Cells) | N/A            | No effect on platelet function; no induction of cytokine release from peripheral blood mononuclear cells.[1] | N/A                                             |

A significant finding from preclinical toxicology studies is the absence of cardiotoxicities with SRK-181, a known concern with non-selective TGF-β pathway inhibitors.[3][7][8]

Table 2: Emerging Clinical Safety Profile of SRK-181 (Phase 1 DRAGON Trial)

Data is sourced from various readouts of the NCT04291079 trial. Adverse Events (AEs) are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[1][9][10]



| Treatment<br>Arm                         | Most Common Treatment- Related Adverse Events (TRAEs, Any Grade)                 | Grade 3<br>TRAEs                                         | Grade 4<br>TRAEs                                  | Grade 5<br>TRAEs              | Dose-<br>Limiting<br>Toxicities<br>(DLTs)                              |
|------------------------------------------|----------------------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------|-------------------------------|------------------------------------------------------------------------|
| SRK-181<br>Monotherapy<br>(Part A1)      | Fatigue (16%), Decreased appetite (13.3%), Nausea (11%)[3][8]                    | Not specified in detail, but low incidence.              | None<br>observed.                                 | None<br>observed.             | None<br>observed up<br>to 3000 mg<br>q3w or 2000<br>mg q2w.[3]<br>[10] |
| SRK-181 +<br>anti-PD-(L)1<br>(Part A2/B) | Pruritus (15-<br>20%), Rash<br>maculo-<br>papular (15-<br>20%), Rash<br>(10%)[3] | Immune- mediated hepatitis, pemphigoid, rash (n=1 each). | Generalized dermatitis exfoliative (n=1).[11][12] | None<br>observed.[11]<br>[12] | None<br>observed up<br>to 2400 mg<br>q3w.[3][10]                       |

Overall, SRK-181 has been generally well-tolerated both as a monotherapy and in combination with anti-PD-(L)1 therapy in its initial clinical evaluation.[3][10]

Table 3: Established Long-Term Safety Profile of Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab)

Immune checkpoint inhibitors are the standard of care in many solid tumors and the primary combination partners for SRK-181. Their long-term side effects are primarily immune-related adverse events (irAEs).



| Frequency of Long-<br>Term irAEs                                                      | Common Long-<br>Term irAEs                                                                                                                                                                               | Onset                                                  | Management                                                               |
|---------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------------------|
| Over 40% of patients<br>may develop a long-<br>term immune-related<br>side effect.[9] | Skin toxicities (e.g., rash, vitiligo), Endocrinopathies (e.g., hypothyroidism, hyperthyroidism, adrenal insufficiency, type 1 diabetes), Musculoskeletal (e.g., arthritis), Neurological toxicities.[9] | Can occur at any time<br>during or after<br>treatment. | Often managed with corticosteroids or other immunosuppressive agents.[9] |

Table 4: Known Class-Specific Toxicities of Non-Selective/Pan-TGF-β Inhibitors

This table highlights potential toxicities that SRK-181 is designed to avoid through its selective targeting of TGF- $\beta$ 1.

| Organ System   | Associated Toxicities                              | Notes                                                                                                                                                                           |
|----------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cardiovascular | Cardiac valvulopathies,<br>anemia, hemorrhage.[13] | A significant concern with pan-<br>TGF-β neutralizing antibodies<br>and small molecule inhibitors.<br>[13] SRK-181 preclinical<br>studies showed no<br>cardiotoxicity.[3][7][8] |
| Dermatologic   | Keratoacanthoma, squamous cell carcinoma.          | Associated with broad inhibition of the TGF-β pathway.                                                                                                                          |
| General        | Impaired immunity, abnormal wound healing.[13]     | Reflects the broad physiological roles of TGF-β isoforms.                                                                                                                       |

## **Experimental Protocols**



### **SRK-181 Preclinical Toxicology Studies**

- Objective: To evaluate the safety and tolerability of SRK-181 in non-human species.
- Methodology: Good Laboratory Practice (GLP) compliant 4-week toxicology studies were
  conducted in Sprague-Dawley rats and cynomolgus monkeys.[6] SRK-181 was administered
  via weekly intravenous infusion at various dose levels.[1][6] The no-observed-adverse-effect
  level (NOAEL) was determined as the highest dose tested (200 mg/kg in rats and 300 mg/kg
  in monkeys).[6] The studies included comprehensive monitoring of clinical signs, body
  weight, food consumption, and extensive post-mortem histopathological examination.

### **SRK-181 DRAGON Phase 1 Clinical Trial (NCT04291079)**

- Objective: To investigate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy.[11][12]
- Study Design: An open-label, multi-center, dose-escalation and dose-expansion study.[4][12]
  - Part A1 (Monotherapy Dose Escalation): Patients with advanced solid tumors received
     SRK-181 as a single agent in a standard 3+3 dose-escalation design.[3][12]
  - Part A2 (Combination Dose Escalation): Patients who were resistant to prior anti-PD-(L)1 therapy received SRK-181 in combination with an approved anti-PD-(L)1 agent in a 3+3 design.[3][12]
  - Part B (Dose Expansion): Patients in specific cohorts (e.g., ccRCC, melanoma, NSCLC)
     received SRK-181 at the recommended Phase 2 dose in combination with an anti-PD-(L)1
     agent.[3]
- Key Assessments: Safety was the primary endpoint, monitored continuously through physical examinations, laboratory tests, and recording of adverse events, graded by CTCAE. [1][9][10] Efficacy was a secondary endpoint, assessed using RECIST v1.1 criteria.

### **Visualizations: Signaling Pathways and Workflows**





Click to download full resolution via product page

Caption: Mechanism of Action of SRK-181 in the TGF-β1 Pathway.





Click to download full resolution via product page

Caption: Simplified Workflow of the DRAGON Phase 1 Clinical Trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System tl;dr pharmacy [tldrpharmacy.com]
- 2. policycommons.net [policycommons.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 8. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 9. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. A Potent Pan-TGFβ Neutralizing Monoclonal Antibody Elicits Cardiovascular Toxicity in Mice and Cynomolgus Monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Long-Term Safety Profile of SRK-181: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565258#assessing-the-long-term-safety-profile-of-srk-181]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com